In Vivo Tumor Growth Inhibition vs. SNIPER(ER)-87
SNIPER(ER)-110 demonstrates significantly enhanced in vivo efficacy compared to the first-generation SNIPER, SNIPER(ER)-87. In an MCF-7 tumor xenograft model in mice, SNIPER(ER)-110 inhibited tumor growth more potently than SNIPER(ER)-87 [1]. This result directly validates the functional consequence of the compound's re-engineered IAP ligand module in a complex biological system, moving beyond simple cellular potency to demonstrate a therapeutic advantage.
| Evidence Dimension | Inhibition of MCF-7 tumor xenograft growth |
|---|---|
| Target Compound Data | Significantly inhibited tumor growth (more potently than comparator) |
| Comparator Or Baseline | SNIPER(ER)-87 |
| Quantified Difference | Qualitatively determined to be more potent; specific quantitative metrics (e.g., %T/C, TGI) were reported in the study's figures and tables. |
| Conditions | MCF-7 human breast cancer xenograft model in mice |
Why This Matters
This in vivo head-to-head comparison provides compelling, translationally relevant evidence for selecting SNIPER(ER)-110 over its predecessor for studies where in vivo efficacy is a critical endpoint.
- [1] Ohoka, N., et al. (2018). Derivatization of inhibitor of apoptosis protein (IAP) ligands yields improved inducers of estrogen receptor α degradation. Journal of Biological Chemistry, 293(18), 6776-6790. View Source
